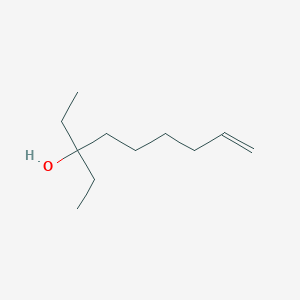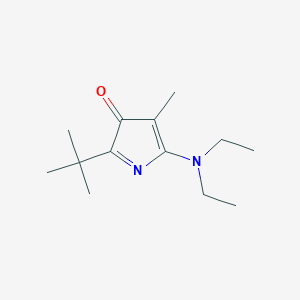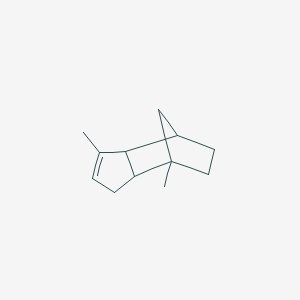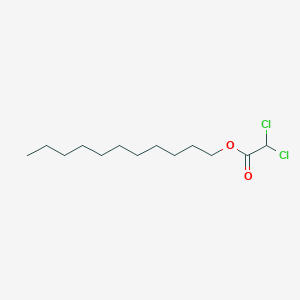
Acetic acid, dichloro-, undecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, dichloro-, undecyl ester: is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is formed from acetic acid, which is a simple carboxylic acid, and an undecyl alcohol, which is a long-chain alcohol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, dichloro-, undecyl ester typically involves the esterification reaction between acetic acid and undecyl alcohol in the presence of a catalyst. The reaction can be represented as follows:
CH3COOH+C11H23OH→CH3COOC11H23+H2O
The catalyst used is usually a strong acid like sulfuric acid or hydrochloric acid, which helps in speeding up the reaction.
Industrial Production Methods: On an industrial scale, the production of esters like this compound involves continuous processes where the reactants are fed into a reactor with the catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
- Esters can undergo hydrolysis in the presence of an acid or a base to yield the parent carboxylic acid and alcohol. For acetic acid, dichloro-, undecyl ester, the hydrolysis reaction can be represented as:
Hydrolysis: CH3COOC11H23+H2O→CH3COOH+C11H23OH
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol. It is catalyzed by acids or bases.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalysts with the desired alcohol.
Major Products:
Hydrolysis: Acetic acid and undecyl alcohol.
Reduction: Undecyl alcohol.
Transesterification: A new ester and the original alcohol.
Wissenschaftliche Forschungsanwendungen
Acetic acid, dichloro-, undecyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Employed in the study of esterases, enzymes that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.
Industry: Utilized in the manufacture of fragrances, flavorings, and plasticizers.
Wirkmechanismus
The mechanism of action of acetic acid, dichloro-, undecyl ester involves its interaction with enzymes like esterases, which catalyze the hydrolysis of the ester bond. The ester bond is cleaved, resulting in the formation of acetic acid and undecyl alcohol. The molecular targets include the ester bond, and the pathways involve hydrolysis reactions catalyzed by enzymes.
Vergleich Mit ähnlichen Verbindungen
Acetic acid, decyl ester: Similar structure but with a decyl group instead of an undecyl group.
Acetic acid, chloro-, decyl ester: Contains a chloro group and a decyl ester.
Acetic acid, dichloro-, decyl ester: Contains two chloro groups and a decyl ester.
Uniqueness: Acetic acid, dichloro-, undecyl ester is unique due to its specific combination of a dichloro group and an undecyl ester, which imparts distinct chemical and physical properties compared to other esters.
Eigenschaften
CAS-Nummer |
90146-85-3 |
|---|---|
Molekularformel |
C13H24Cl2O2 |
Molekulargewicht |
283.2 g/mol |
IUPAC-Name |
undecyl 2,2-dichloroacetate |
InChI |
InChI=1S/C13H24Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-17-13(16)12(14)15/h12H,2-11H2,1H3 |
InChI-Schlüssel |
CLUHASIISUFUNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



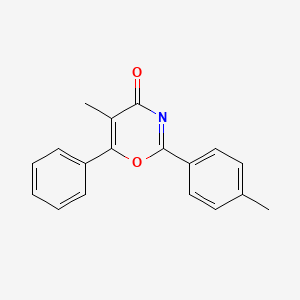

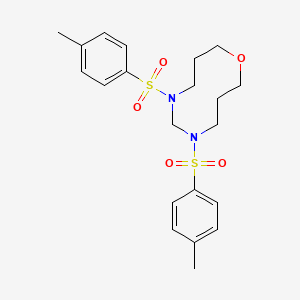
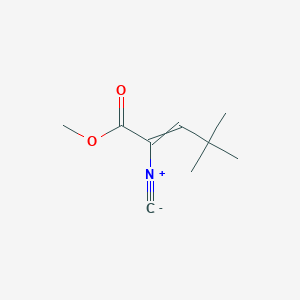
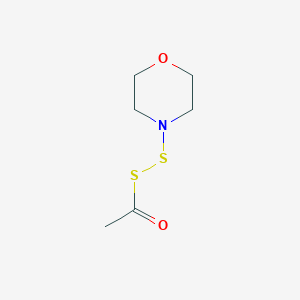
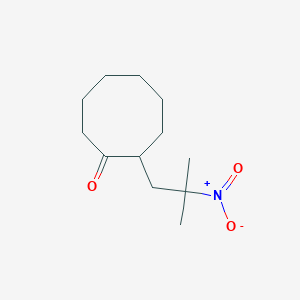
![1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride](/img/structure/B14376900.png)


![2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14376914.png)
